molecular formula C8H8BrNO3 B055909 Methyl 5-Bromo-2-methoxynicotinate CAS No. 122433-41-4

Methyl 5-Bromo-2-methoxynicotinate

Cat. No. B055909
Key on ui cas rn: 122433-41-4
M. Wt: 246.06 g/mol
InChI Key: OLQOVEOEHQDKSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06784192B2

Procedure details

1.2 g of methyl 5-bromo-2-methoxy-3-pyridinecarboxylate was dissolved in 20 ml of N,N-dimethylformamide, 440 mg of methylboric acid, 4.79 g of anhydrous cesium carbonate, and 564 mg of tetrakis(triphenylphosphine)palladium were added thereto, and the mixture was stirred at 120° C. for 2 hours under a nitrogen atmosphere. Ice-water was added to the reaction solution, and the mixture was extracted with ethyl acetate. The organic layer was washed with water and brine, and then dried over anhydrous magnesium sulfate. The solvent was evaporated, and the crude product was purified by silica gel column chromatography (hexane:ethyl acetate=20:1), to give 461 mg of the title compound as a colorless oil.
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
methylboric acid
Quantity
440 mg
Type
reactant
Reaction Step Two
Name
cesium carbonate
Quantity
4.79 g
Type
reactant
Reaction Step Two
Quantity
564 mg
Type
catalyst
Reaction Step Two
[Compound]
Name
Ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]([C:10]([O:12][CH3:13])=[O:11])[C:5]([O:8][CH3:9])=[N:6][CH:7]=1.[CH3:14]OB(O)O.C(=O)([O-])[O-].[Cs+].[Cs+]>CN(C)C=O.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[CH3:14][C:2]1[CH:3]=[C:4]([C:10]([O:12][CH3:13])=[O:11])[C:5]([O:8][CH3:9])=[N:6][CH:7]=1 |f:2.3.4,^1:33,35,54,73|

Inputs

Step One
Name
Quantity
1.2 g
Type
reactant
Smiles
BrC=1C=C(C(=NC1)OC)C(=O)OC
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
methylboric acid
Quantity
440 mg
Type
reactant
Smiles
COB(O)O
Name
cesium carbonate
Quantity
4.79 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
564 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Step Three
Name
Ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 120° C. for 2 hours under a nitrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the crude product was purified by silica gel column chromatography (hexane:ethyl acetate=20:1)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC=1C=C(C(=NC1)OC)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 461 mg
YIELD: CALCULATEDPERCENTYIELD 52.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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